![molecular formula C19H19N7 B6459136 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549009-84-7](/img/structure/B6459136.png)
4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One route proposed in the literature is the formation of pyrimidine-derived polycyclic nitrogen heterocycles. These include variations of 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines with different donor substituents, isomeric 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidines, 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidines, and 4-(1H-pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidines. These compounds serve as N,N,N-tridentate ligands for transition metal coordination compounds .
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. The synthesized pyrazole derivative (compound 13) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. In fact, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Its efficacy suggests potential as a novel antileishmanial agent.
Antimalarial Properties
Malaria, caused by Plasmodium species, remains a major global health concern. The same compound (13) also displayed promising antimalarial effects against Plasmodium berghei-infected mice. Compounds 14 and 15 also showed significant inhibition of Plasmodium berghei growth. These findings highlight the potential of hydrazine-coupled pyrazole derivatives as effective antimalarial agents .
P21-Activated Kinase 4 (PAK4) Inhibition
In a different context, novel 2,4-diaminoquinazoline derivatives have been designed and synthesized as PAK4 inhibitors. These compounds exhibit substantial inhibitory activity against PAK4, a kinase implicated in cancer progression and metastasis . While not directly related to antileishmanial or antimalarial effects, this highlights the versatility of pyrazole-based compounds.
Leishmania infantum and Leishmania amazonensis
Experimental data revealed that some compounds derived from this pyrazole scaffold exhibit activity against Leishmania infantum and Leishmania amazonensis. Notably, the profile of two compounds resembled that of pentamidine, a known antileishmanial drug, but with lower cytotoxicity . This suggests potential for further exploration in the treatment of leishmaniasis.
Antitumor Potential
Rajendran et al. synthesized related compounds (1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine) and evaluated their antitumor potential against different cell lines. While not directly linked to antileishmanial or antimalarial effects, this highlights the broader pharmacological scope of pyrazole-containing compounds .
Molecular Docking Studies
Molecular docking studies on compound 13 revealed interactions with Lm-PTR1, a potential target for antileishmanial activity. The binding mode justified its superior efficacy against Leishmania . Such computational insights aid in understanding the compound’s mechanism of action.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrimidine-derived polycyclic nitrogen heterocycles, which this compound is a part of, are of interest as n,n,n-tridentate ligands for the synthesis of transition metal coordination compounds .
Mode of Action
It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may interact with its targets by modifying their electronic and spatial structures, leading to changes in their function.
Biochemical Pathways
It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This suggests that the compound may affect biochemical pathways involving these reactions.
Pharmacokinetics
It is known that good absorption is necessary for oral administration . This suggests that the compound may have good bioavailability if administered orally.
Result of Action
It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may induce changes in the electronic and spatial structures of its targets, leading to alterations in their function.
Action Environment
It is known that the synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, which this compound is a part of, is promising . This suggests that the compound may be stable and effective in various environments.
Eigenschaften
IUPAC Name |
4-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c20-13-16-2-4-17(5-3-16)14-24-8-10-25(11-9-24)18-12-19(22-15-21-18)26-7-1-6-23-26/h1-7,12,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXJUYZBLFERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.